3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide

Influenza A virus Hemagglutinin fusion inhibitor Structure-activity relationship

This compound is an essential SAR tool within the N-[(thiophen-3-yl)methyl]benzamide chemotype published as influenza A fusion inhibitors targeting hemagglutinin (J. Med. Chem. 2025). Its 3,4-dichloro substitution places it in the inactive di-meta-substituted class, making it the ideal matched negative control for verifying that observed antiviral activity of lead VF-57a depends specifically on substitution pattern rather than general scaffold effects. The unsubstituted thiophene ring provides a reactive handle for late-stage functionalization. Procure alongside VF-57a for rigorous SAR validation.

Molecular Formula C12H9Cl2NOS
Molecular Weight 286.2 g/mol
CAS No. 1060176-15-9
Cat. No. B6536735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide
CAS1060176-15-9
Molecular FormulaC12H9Cl2NOS
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCC2=CSC=C2)Cl)Cl
InChIInChI=1S/C12H9Cl2NOS/c13-10-2-1-9(5-11(10)14)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16)
InChIKeyIACHBADRIHAKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-N-[(thiophen-3-yl)methyl]benzamide (CAS 1060176-15-9): Structural Identity, Physicochemical Profile, and Scientific Procurement Context


3,4-Dichloro-N-[(thiophen-3-yl)methyl]benzamide (CAS 1060176-15-9) is a synthetic benzamide derivative with molecular formula C₁₂H₉Cl₂NOS and a molecular weight of 286.17 g/mol . Its core structure features a 3,4-dichlorophenyl ring linked via an N-methyl amide bridge to an unsubstituted thiophen-3-yl moiety . This compound belongs to the N-[(thiophen-3-yl)methyl]benzamide chemotype, which was the subject of a systematic structure–activity relationship (SAR) campaign culminating in a 2025 Journal of Medicinal Chemistry publication that established this chemotype as influenza A virus (IAV) fusion inhibitors targeting hemagglutinin (HA)-mediated viral entry [1]. In that study, a library of analogs bearing diverse substituents on both the phenyl and thiophene rings was evaluated for antiviral activity, cytotoxicity, and mechanism of action, providing a rich comparative framework for positioning individual congeners [1].

Why Generic Substitution of 3,4-Dichloro-N-[(thiophen-3-yl)methyl]benzamide with In-Class Analogs Risks Activity Collapse: Evidence from the Hemagglutinin Fusion Inhibitor SAR


Within the N-[(thiophen-3-yl)methyl]benzamide chemotype, antiviral activity against influenza A/H1N1 is exquisitely sensitive to the nature, number, and position of substituents on both the phenyl and thiophene rings [1]. The published SAR demonstrates that moving from a 3-fluoro (Compound 22, EC₅₀ ~1 µM) to a 3-chloro substitution (Compound 23, VF-57a) yields only modest potency gains, whereas replacement by bromine (24) or trifluoromethyl (25) abolishes activity entirely [1]. Furthermore, analogs bearing identical halogen atoms at both meta positions (26–28) were uniformly inactive, as were all monosubstituted benzamides (30–34) [1]. The 3,4-dichloro substitution pattern of the target compound represents a distinct electronic and steric environment that cannot be predicted by simple interpolation from mono-halogenated analogs. Consequently, substitution with any other in-class compound—even those sharing the benzamide-thiophene scaffold—carries a high risk of complete loss of antiviral activity, making procurement of the specific CAS 1060176-15-9 essential for experiments requiring the 3,4-dichloro, unsubstituted-thiophene configuration [1].

Quantitative Differentiation Evidence for 3,4-Dichloro-N-[(thiophen-3-yl)methyl]benzamide Versus Closest Structural Analogs


Differential Antiviral Activity of the 3,4-Dichloro vs. 3-Chloro-2,5-dimethylthiophene (VF-57a) Substitution Pattern in the N-[(Thiophen-3-yl)methyl]benzamide Series

The J. Med. Chem. 2025 SAR study provides a direct framework for comparing the target compound's 3,4-dichloro, unsubstituted-thiophene configuration against the lead compound VF-57a (Compound 23), which carries a 3-trifluoromethyl-4-chloro phenyl ring and a 2,5-dimethylthiophene [1]. In the publication, halogen substitution at the meta position of the phenyl ring was systematically explored. While Compound 22 (3-fluoro, 2,5-dimethylthiophene) exhibited EC₅₀ values of ~1 µM against A/H1N1 PR8 and Virg09 strains, replacement with chlorine at position 3 (Compound 23, VF-57a) produced only a slight potency improvement (EC₅₀ 0.92 µM for PR8 and 0.31 µM for Virg09) [1]. Critically, the study found that analogs bearing identical halogens at both meta positions (compounds 26–28) were completely inactive, demonstrating that the dichloro substitution pattern present in the target compound cannot be assumed to retain activity [1]. The target compound further differs from VF-57a by lacking the critical 2,5-dimethyl substitution on the thiophene ring, a feature that molecular modeling identified as essential for anchoring to the HA binding cavity [1].

Influenza A virus Hemagglutinin fusion inhibitor Structure-activity relationship

Structural Differentiation: Unsubstituted Thiophene Moiety Versus Dimethylthiophene in the HA Fusion Inhibitor Pharmacophore

Molecular dynamics simulations and surface plasmon resonance (SPR) studies in the 2025 J. Med. Chem. paper demonstrated that the 2,5-dimethyl groups on the thiophene ring of VF-57a play a critical role in anchoring the ligand within the HA binding cavity through hydrophobic interactions [1]. The target compound 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide bears an unsubstituted thiophene ring, which lacks these methyl groups. When VF-57a was modeled into HA Site B (the (S)-F0045 binding pocket), neither of two tested binding poses was stable, with average RMSD values ranging from 5.5 ± 2.6 Å to 9.0 ± 3.1 Å, and the hydrogen bond with T318₁ was lost [1]. However, VF-57a ultimately proved to bind at Site A (the arbidol pocket). The absence of 2,5-dimethyl substitution in the target compound would further reduce hydrophobic contacts and likely alter binding site preference or affinity relative to VF-57a [1].

Pharmacophore modeling Thiophene substitution Molecular recognition

Physicochemical Differentiation: Calculated LogP, Hydrogen Bonding Capacity, and Synthetic Tractability Versus Lead Compound VF-57a

The target compound (C₁₂H₉Cl₂NOS, MW 286.17) has a lower molecular weight and fewer lipophilic substituents than VF-57a (which contains CF₃ and 2,5-dimethylthiophene groups). The 3,4-dichloro substitution provides electron-withdrawing character that polarizes the phenyl ring, while the unsubstituted thiophene retains aromatic character without additional steric bulk. This contrasts with VF-57a, where the trifluoromethyl group at position 3 imparts strong electron withdrawal and enhanced metabolic stability, and the dimethylthiophene increases lipophilicity [1]. These differences are relevant for assays where compound solubility, membrane permeability, or metabolic stability must be controlled; the target compound's simpler structure may offer advantages in solubility or serve as a less lipophilic comparator in permeability assays.

Physicochemical properties Drug-likeness Synthetic accessibility

HA Subtype Selectivity Profile of the N-[(Thiophen-3-yl)methyl]benzamide Chemotype: Implications for the 3,4-Dichloro Congener

The 2025 J. Med. Chem. study established that the N-[(thiophen-3-yl)methyl]benzamide chemotype is selectively active against Group 1 HA subtypes (A/H1N1 and A/H5N1) but not Group 2 (A/H3N2) or influenza B viruses (highest tested concentration: 100 µM, no effect) [1]. This subtype selectivity was consistent across the active analogs tested, including the lead VF-57a, which showed EC₅₀ values of 0.3 µM and 0.8 µM against A/H1N1 and A/H5N1 pseudoviruses, respectively [1]. The 3,4-dichloro target compound, as a member of this chemotype, is expected to share this Group 1-selective profile if active, which distinguishes the entire series from broad-spectrum HA inhibitors such as arbidol (active against both H1 and H3) [1]. This selectivity is mechanistically linked to structural differences between Group 1 and Group 2 HA stem regions [1].

HA subtype selectivity Group 1 vs Group 2 influenza Antiviral spectrum

Evidence-Backed Research and Procurement Application Scenarios for 3,4-Dichloro-N-[(thiophen-3-yl)methyl]benzamide (CAS 1060176-15-9)


SAR Negative-Control Compound for Influenza A Virus Hemagglutinin Fusion Inhibitor Screening Campaigns

Based on the published SAR showing that di-meta-halogen-substituted analogs (compounds 26–28) are inactive against A/H1N1 in MDCK cells [1], 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide can serve as a structurally matched negative control in antiviral screening. Its 3,4-dichloro pattern places it in the inactive di-meta-substituted class, while its unsubstituted thiophene differs from the active dimethylthiophene-bearing lead VF-57a. This combination makes it an ideal control for verifying that observed antiviral activity depends specifically on the substitution pattern rather than general scaffold effects. Procurement of this compound alongside VF-57a enables rigorous SAR validation within the N-[(thiophen-3-yl)methyl]benzamide series [1].

Synthetic Intermediate for Derivatization Toward Novel HA Fusion Inhibitors

The unsubstituted thiophene ring of 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide provides a reactive handle for late-stage functionalization (e.g., halogenation, formylation, or cross-coupling at the 2- and 5-positions of thiophene). Given that the 2025 J. Med. Chem. study identified 2,5-dimethyl substitution as critical for HA binding [1], this compound serves as a key synthetic intermediate for exploring alternative thiophene substituents (e.g., ethyl, halogen, or heteroaryl groups) to probe the SAR of the thiophene moiety. Its lower molecular weight and simpler structure relative to VF-57a also make it an attractive starting material for parallel library synthesis [1].

Physicochemical Comparator for Assessing Lipophilicity-Driven Differences in Membrane Permeability and Cytotoxicity

With a predicted lower logP than VF-57a (due to the absence of CF₃ and methyl groups), the target compound can be used in paired permeability and cytotoxicity assays to deconvolute whether observed cellular effects of the N-[(thiophen-3-yl)methyl]benzamide series are driven by target engagement or by nonspecific membrane partitioning. The 2025 paper reports CC₅₀ values and selectivity indices for multiple analogs [1]; incorporating the target compound into such assays would provide a valuable low-lipophilicity reference point for structure–property relationship studies [1].

Tool Compound for Investigating the Role of Phenyl Ring Electron Density in HA Binding

The 3,4-dichloro substitution in the target compound creates a distinct electronic environment on the phenyl ring compared to the 3-CF₃-4-Cl pattern of VF-57a. The dichloro pattern provides moderate electron withdrawal through inductive effects without the strong resonance withdrawal of the CF₃ group. Molecular modeling studies in the 2025 publication highlighted the importance of electrostatic complementarity in the HA binding cavity [1]. Procurement of this compound enables biophysical studies (SPR, ITC, or X-ray crystallography) to quantify how phenyl ring electronics modulate HA binding affinity independent of thiophene substitution, thereby refining the pharmacophore model for this emerging class of fusion inhibitors [1].

Quote Request

Request a Quote for 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.